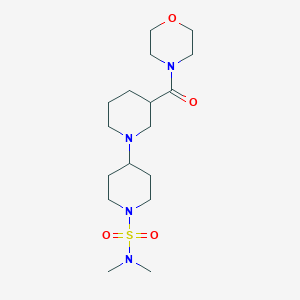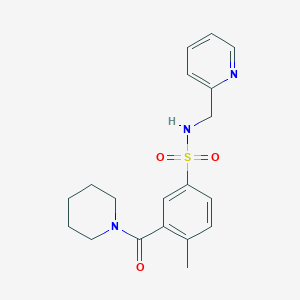![molecular formula C18H15IN2O4 B5303727 N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5303727.png)
N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine, commonly known as IPAG, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. IPAG is a glycine transporter type 1 (GlyT1) inhibitor, which means that it blocks the reuptake of glycine in the brain. This mechanism of action has led to the investigation of IPAG in various research areas, including neuroscience, pharmacology, and psychiatry.
作用机制
As mentioned earlier, IPAG is a N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine inhibitor, which means that it blocks the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in various physiological processes, including the regulation of NMDA receptor function. By inhibiting N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine, IPAG increases the availability of glycine in the brain, which enhances NMDA receptor function and improves synaptic plasticity (Kawai et al., 2017).
Biochemical and Physiological Effects
IPAG has been shown to have various biochemical and physiological effects, including:
1. Enhancement of NMDA receptor function: IPAG has been shown to enhance NMDA receptor function by increasing the availability of glycine in the brain (Kawai et al., 2017).
2. Improvement of synaptic plasticity: IPAG has been shown to improve synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in activity (Kawai et al., 2017).
3. Reduction of pain sensitivity: IPAG has been shown to reduce pain sensitivity in animal models (Miyamoto et al., 2016).
4. Anxiolytic effects: IPAG has been shown to have anxiolytic effects in animal models (Miyamoto et al., 2016).
实验室实验的优点和局限性
IPAG has several advantages for use in lab experiments, including its ability to selectively inhibit N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine and its potential to enhance NMDA receptor function and improve synaptic plasticity. However, there are also some limitations to its use, including its potential toxicity and the need for further investigation into its long-term effects (Kawai et al., 2017).
未来方向
There are several future directions for the investigation of IPAG, including:
1. Investigation of its potential use in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.
2. Investigation of its potential use as an analgesic.
3. Investigation of its potential use as a treatment for anxiety disorders.
4. Investigation of its long-term effects and potential toxicity.
5. Investigation of its potential use in combination with other drugs to enhance its effects.
Conclusion
IPAG is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. Its ability to selectively inhibit N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine and enhance NMDA receptor function and improve synaptic plasticity make it a promising candidate for investigation in various research areas, including neuroscience, pharmacology, and psychiatry. However, further investigation is needed to fully understand its potential uses and limitations.
合成方法
IPAG can be synthesized using a multistep process that involves the reaction of 2-iodobenzoyl chloride with glycine, followed by the reaction of the resulting product with 3-phenylacryloyl chloride. This synthesis method has been described in detail in several scientific publications, including a study by Kawai et al. (2017).
科学研究应用
IPAG has been investigated for its potential use in various scientific research areas, including:
1. Neuroscience: IPAG has been shown to enhance NMDA receptor function and improve synaptic plasticity, which suggests that it may have potential as a treatment for cognitive disorders such as schizophrenia and Alzheimer's disease (Kawai et al., 2017).
2. Pharmacology: IPAG has been investigated for its potential use as an analgesic, as it has been shown to reduce pain sensitivity in animal models (Miyamoto et al., 2016).
3. Psychiatry: IPAG has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders (Miyamoto et al., 2016).
属性
IUPAC Name |
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4/c19-14-9-5-4-8-13(14)17(24)21-15(18(25)20-11-16(22)23)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRISEDCNNYZNF-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)
![5-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5303716.png)
![4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5303725.png)
![1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5303732.png)
![4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5303740.png)